N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromoethylamine hydrobromide with morpholine to form 2-(morpholino)ethylamine.
Thiophene Derivative Formation: The next step involves the reaction of 2-(morpholino)ethylamine with thiophene-2-carboxaldehyde to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(morpholino-2-(thiophen-2-yl)ethyl)amine.
Acylation: Finally, the compound is acylated with 2-naphthoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the aromatic rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The morpholine ring may facilitate binding to hydrophilic sites, while the thiophene and naphthalene rings interact with hydrophobic regions. This dual interaction can modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide: Lacks the thiophene ring, which may affect its binding properties and biological activity.
N-(2-piperidino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide: Contains a piperidine ring instead of morpholine, which can influence its pharmacokinetics and interactions.
Uniqueness
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both morpholine and thiophene rings, which provide a balance of hydrophilic and hydrophobic interactions. This structural feature enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-14-27-21)24-10-12-26-13-11-24/h1-9,14,20H,10-13,15-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADADMIWEPSNETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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